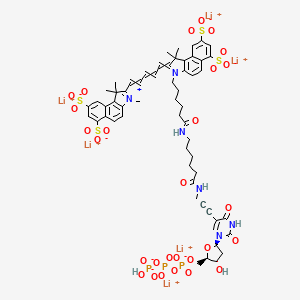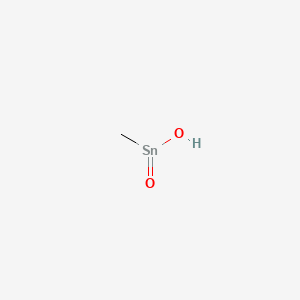
Hydroxymethyloxostannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyloxostannane is a chemical compound with the molecular formula Sn(OH)CH2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxymethyloxostannane can be synthesized through several methods. One common approach involves the reaction of tin(IV) chloride with formaldehyde in the presence of water. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
SnCl4+CH2O+H2O→Sn(OH)CH2O+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxymethyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., SnCl2)
Substitution: Various substituted tin compounds depending on the reagents used.
Applications De Recherche Scientifique
Hydroxymethyloxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of tin-based catalysts and other industrial chemicals .
Mécanisme D'action
The mechanism by which hydroxymethyloxostannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Hydroxymethyloxostannane can be compared with other tin-based compounds such as:
Stannous chloride (SnCl2): A commonly used reducing agent.
Stannic oxide (SnO2): Used in various industrial applications.
Trimethyltin chloride (Sn(CH3)3Cl): Known for its neurotoxic effects.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other tin compounds may not .
Propriétés
Numéro CAS |
753-61-7 |
|---|---|
Formule moléculaire |
CH4O2Sn |
Poids moléculaire |
166.75 g/mol |
Nom IUPAC |
hydroxy-methyl-oxotin |
InChI |
InChI=1S/CH3.H2O.O.Sn/h1H3;1H2;;/q;;;+1/p-1 |
Clé InChI |
FVQPYHHKHUVHDR-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


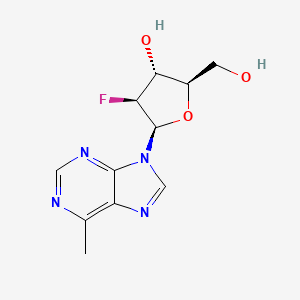
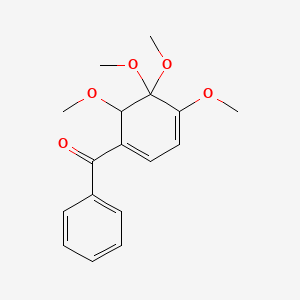

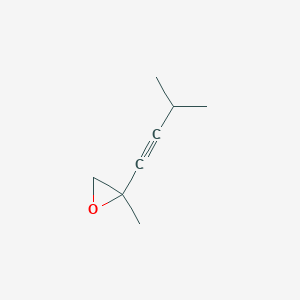

![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
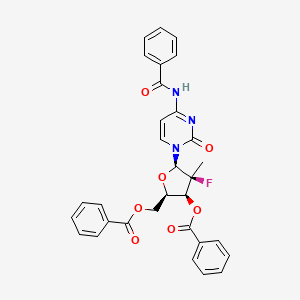
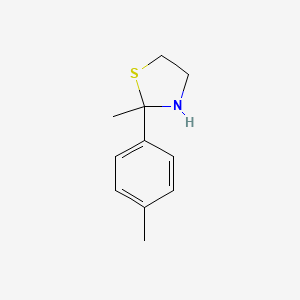
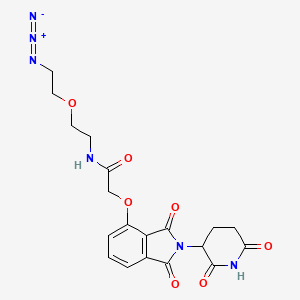
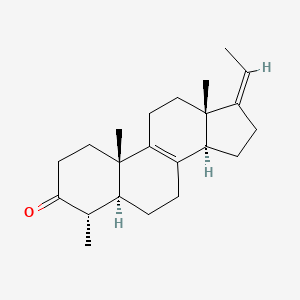
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
